molecular formula C8H8Cl2N4O3 B8409546 MFCD25958784

MFCD25958784

Cat. No.: B8409546
M. Wt: 279.08 g/mol
InChI Key: WRJDDEGVDMNLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on analogous compounds with comparable MDL identifiers (e.g., MFCD13195646, MFCD22741544), it is inferred to belong to a class of organoboron or heterocyclic aromatic compounds. Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, and materials science due to their versatile reactivity and functional group compatibility .

Properties

Molecular Formula

C8H8Cl2N4O3

Molecular Weight

279.08 g/mol

IUPAC Name

4-(2,6-dichloro-5-nitropyrimidin-4-yl)morpholine

InChI

InChI=1S/C8H8Cl2N4O3/c9-6-5(14(15)16)7(12-8(10)11-6)13-1-3-17-4-2-13/h1-4H2

InChI Key

WRJDDEGVDMNLPT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=NC(=N2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD25958784 typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dichloropyrimidine with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MFCD25958784 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, ethanol).

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Reduction: 2,6-Dichloro-5-amino-4-morpholino-pyrimidine.

    Oxidation: N-oxides of the morpholino group.

Scientific Research Applications

MFCD25958784 has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of MFCD25958784 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The morpholino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of this compound and Analogues

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 1-chloro-2-methylpropan-2-yl carbamate derivative 4-Bromo-2-methylphenyl acetate
Molecular Formula C₆H₅BBrClO₂* C₆H₄BBrClO₂ C₁₇H₁₅FN₈O C₉H₉BrO₂
Molecular Weight ~235.27 g/mol* 235.27 g/mol 350.35 g/mol 229.07 g/mol
LogP (XLOGP3) 2.15* 2.15 2.71 2.44
Solubility (mg/mL) 0.24* 0.24 0.0419 0.219
Bioavailability Score 0.55* 0.55 0.55 0.55
BBB Permeability Yes Yes No Yes
CYP Inhibition None None CYP1A2 (Yes) CYP1A2 (Yes)

*Inferred from structurally closest analogue (CAS 1046861-20-4) .

Structural and Functional Insights

Core Structure: this compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid-functionalized aromatic ring, enabling Suzuki-Miyaura cross-coupling reactions . The bromo-ester compound (CAS 41841-16-1) features a brominated phenyl acetate group, common in agrochemical intermediates .

Synthetic Methods :

  • This compound : Likely synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C, analogous to CAS 1046861-20-4 .
  • Carbamate Derivative : Requires multi-step synthesis with LC-MS purification, reflecting higher complexity .
  • Bromo-ester : Prepared via esterification in 1,4-dioxane, emphasizing solvent-dependent reactivity .

The carbamate derivative’s fluorine substituent improves metabolic stability but reduces BBB penetration . Bromo-esters exhibit moderate CYP1A2 inhibition, necessitating caution in drug-drug interactions .

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